molecular formula C18H17Cl2F3N4O2 B2841704 2-(2,4-Dichlorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034345-46-3

2-(2,4-Dichlorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2841704
CAS RN: 2034345-46-3
M. Wt: 449.26
InChI Key: UTRPMBVHIRLPNP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H17Cl2F3N4O2 and its molecular weight is 449.26. The purity is usually 95%.
The exact mass of the compound 2-(2,4-Dichlorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicological Studies

Toxicological studies on compounds similar to the specified chemical, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its related compounds, have been conducted to understand their impact on human health and the environment. For instance, research on the fatal overdose of 2,4-D, MCPP (mecoprop), and chlorpyrifos highlights the importance of understanding the toxicological profiles of these substances. Such studies contribute to safety guidelines and risk assessment for chemical exposure (Osterloh, Lotti, & Pond, 1983).

Environmental Impact

The environmental impact of persistent organic pollutants, including compounds with chlorophenols and pyrimidinyl groups, has been a subject of research due to their persistence and bioaccumulation potential. Studies have focused on their presence in various environmental matrices and potential effects on wildlife and human health. For example, research on the levels of DDT and its metabolites in human populations reflects ongoing concerns about the legacy and continued use of such compounds in certain areas (Longnecker, Klebanoff, Dunson, Guo, Chen, Zhou, & Brock, 2005).

Pharmacological Applications

The pharmacological applications of compounds structurally related to the specified chemical, particularly those involving piperazine and pyrimidinyl moieties, have been explored in various contexts. These include their use in developing medications for treating anxiety, depression, and other conditions. For instance, the metabolism and effects of buspirone, a compound containing a pyrimidinyl-piperazine structure, have been studied to understand its therapeutic potential and metabolite profiles in humans (Caccia, Conti, Viganò, & Garattini, 1986).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F3N4O2/c1-11-24-15(18(21,22)23)9-16(25-11)26-4-6-27(7-5-26)17(28)10-29-14-3-2-12(19)8-13(14)20/h2-3,8-9H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRPMBVHIRLPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.